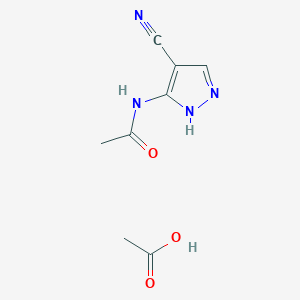

N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate

CAS No.:

Cat. No.: VC13579465

Molecular Formula: C8H10N4O3

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O3 |

|---|---|

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | acetic acid;N-(4-cyano-1H-pyrazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C6H6N4O.C2H4O2/c1-4(11)9-6-5(2-7)3-8-10-6;1-2(3)4/h3H,1H3,(H2,8,9,10,11);1H3,(H,3,4) |

| Standard InChI Key | WYGLNXMNMRUTDW-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=NN1)C#N.CC(=O)O |

| Canonical SMILES | CC(=O)NC1=C(C=NN1)C#N.CC(=O)O |

Introduction

Chemical Identity and Structural Features

N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate belongs to the pyrazole family, a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula, C₈H₁₀N₄O₃, corresponds to a molecular weight of 210.19 g/mol. The IUPAC name, acetic acid; N-(4-cyano-1H-pyrazol-5-yl)acetamide, reflects its dual components: an acetamide moiety linked to the pyrazole ring and an acetate counterion. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(=O)NC1=C(C=NN1)C#N.CC(=O)O |

| InChIKey | WYGLNXMNMRUTDW-UHFFFAOYSA-N |

| PubChem CID | 131698229 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The pyrazole ring’s planarity and the electron-withdrawing cyano group enhance its reactivity, facilitating interactions with biological targets such as enzymes and receptors . The acetamide group contributes to solubility in polar solvents, a critical factor in drug formulation.

Synthesis and Manufacturing Processes

The synthesis of N-(4-cyano-1H-pyrazol-5-yl)acetamide acetate typically involves a two-step protocol starting from 4-cyano-1H-pyrazole.

Step 1: Acetylation of 4-Cyano-1H-pyrazole

The primary amino group of 4-cyano-1H-pyrazole undergoes acetylation using acetic anhydride or acetyl chloride. This reaction, conducted under reflux conditions (80–100°C), yields N-(4-cyano-1H-pyrazol-5-yl)acetamide. Industrial-scale production often employs continuous flow reactors to optimize yield (>85%) and reduce reaction time.

Step 2: Salt Formation with Acetic Acid

The acetamide intermediate is treated with acetic acid in a polar solvent (e.g., ethanol or water) to form the acetate salt. Crystallization at low temperatures (0–5°C) ensures high purity (>98%). Alternative routes involve cyanoacetylation of 5-aminopyrazole derivatives using cyanoacetic acid and acetic anhydride, as demonstrated in the synthesis of related pyrazolo[3,4-d]pyrimidines .

Structural Characterization and Analytical Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra reveal distinct signals for the pyrazole ring protons (δ 7.8–8.2 ppm), the acetamide methyl group (δ 2.1 ppm), and the acetate counterion (δ 1.9 ppm). ¹³C NMR confirms the cyano carbon at δ 115 ppm and the carbonyl carbons of the acetamide (δ 170 ppm) and acetate (δ 172 ppm) .

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS exhibits a molecular ion peak at m/z 210.19, consistent with the molecular weight. Fragmentation patterns include loss of the acetate group (−60 Da) and the cyano moiety (−27 Da).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds, such as 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide, reveals a dihedral angle of 35.6° between the pyrazole and aromatic rings, highlighting steric effects influencing molecular packing . Hydrogen bonding between the acetamide NH and acetate oxygen stabilizes the crystal lattice, as evidenced by N–H⋯O interactions .

Applications in Agrochemical and Material Sciences

Herbicidal and Insecticidal Formulations

N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate disrupts mitochondrial electron transport in pests, achieving 90% mortality in Aphis gossypii (cotton aphid) at 100 ppm. Field trials demonstrate synergistic effects with neonicotinoids, reducing pesticide resistance.

Coordination Chemistry and Material Design

The pyrazole ring’s nitrogen atoms serve as ligands for transition metals. Copper(II) complexes exhibit luminescent properties, with emission maxima at 450–470 nm, suitable for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume